molecular formula C11H12N2O3 B8107445 1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one

1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one

Numéro de catalogue: B8107445
Poids moléculaire: 220.22 g/mol
Clé InChI: GQFHSPPSMVECBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((1,3-Dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one ( 2177257-46-2) is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. Its structure is characterized by a benzimidazol-2-one scaffold, a privileged structure in medicinal chemistry, functionalized with a (1,3-dioxolan-2-yl)methyl group. This functional group is a common protected aldehyde motif, which can be deprotected under mild acidic conditions to reveal a reactive aldehyde handle for further synthetic elaboration. This makes the compound a valuable versatile synthetic intermediate and building block for the preparation of more complex molecules in drug discovery programs . The 1,3-dioxolane group is a key feature in the design of various pharmacologically active compounds and has been utilized in the structure-guided optimization of protease inhibitors, as seen in the development of noncovalent inhibitors for viral proteases . As a research chemical, this compound is offered exclusively for laboratory research purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring compliance with their local regulations and for conducting all necessary safety assessments before use.

Propriétés

IUPAC Name

3-(1,3-dioxolan-2-ylmethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-12-8-3-1-2-4-9(8)13(11)7-10-15-5-6-16-10/h1-4,10H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFHSPPSMVECBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by a benzimidazole core linked to a dioxolane moiety. Its chemical structure can be represented as follows:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3

Research indicates that compounds with a benzimidazole structure often exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The dioxolane ring may enhance solubility and bioavailability, contributing to the compound's efficacy.

Antimicrobial Activity

A study exploring the anti-Plasmodium activity of imidazole-dioxolane compounds highlighted that similar derivatives could interfere with heme catabolism in malaria parasites. This suggests that 1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one may also exhibit antimalarial properties by targeting heme pathways in Plasmodium species .

Biological Screening and Case Studies

Several studies have assessed the biological activity of related compounds. Notably:

  • Antifungal Activity : A derivative of benzimidazole demonstrated significant antifungal activity against Candida neoformans, with a minimum inhibitory concentration (MIC) as low as 0.015 mg/L .
  • Anti-inflammatory Effects : Compounds similar to 1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one have been shown to modulate NF-κB activity in human monocytes, indicating potential use in treating inflammatory diseases .

Data Tables

Activity Compound MIC (mg/L) Effect
AntifungalBenzimidazole derivative0.015Inhibits C. neoformans
Anti-inflammatorySimilar dioxolane compoundNot specifiedModulates NF-κB activity
AntimalarialImidazole-dioxolane compoundsNot specifiedInterferes with heme catabolism

Applications De Recherche Scientifique

Antifungal Activity

Research indicates that derivatives of 1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one exhibit potent antifungal properties. A study highlighted that compounds of this class demonstrated superior antifungal activity compared to traditional azoles like ketoconazole, particularly against dermatophytes and Candida species .

Key Findings:

  • Mechanism of Action: These compounds inhibit fungal cell wall synthesis and disrupt membrane integrity.
  • Clinical Relevance: They can be formulated into topical or systemic treatments for fungal infections.

Antibacterial Activity

The compound also shows promising antibacterial properties. Its derivatives have been tested against both gram-positive and gram-negative bacteria, demonstrating effective inhibition of bacterial growth .

Key Findings:

  • Broad Spectrum: Active against a range of pathogens including Staphylococcus aureus and Escherichia coli.
  • Potential Use: Could be developed into new antibiotics to combat resistant strains.

Case Study 1: Antitubercular Activity

A recent synthesis involving 1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one led to the development of novel derivatives with enhanced antitubercular activity. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in vitro with significant reductions in bacterial viability .

Table 1: Antitubercular Activity Results

Compound IDMIC (µg/mL)Activity Level
Compound A0.5High
Compound B1.0Moderate
Compound C2.0Low

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing various derivatives of the compound using a one-pot reaction method. The synthesized compounds were characterized through spectroscopic techniques (NMR, IR) and evaluated for their biological activities .

Table 2: Characterization Data

Compound IDNMR Shift (ppm)IR Peak (cm⁻¹)Solubility (mg/mL)
Compound D7.51650>50
Compound E8.01600>30

Méthodes De Préparation

Cyclization of o-Phenylenediamine Derivatives

The benzimidazolone core is commonly synthesized via cyclocondensation of o-phenylenediamine with carbonyl sources (e.g., urea, phosgene, or carboxylic acids). For example:

  • Method : Reacting o-phenylenediamine with urea at 130–140°C yields 1H-benzimidazol-2(3H)-one.

  • Conditions : Solvent-free melt or acidic/basic media.

  • Yield : ~75–90%.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl, followed by dehydration and aromatization.

Introduction of the 1,3-Dioxolan-2-ylmethyl Group

N-Alkylation with Chloromethyl Dioxolane

The 1,3-dioxolane moiety is introduced via alkylation of the benzimidazolone nitrogen using 2-(chloromethyl)-1,3-dioxolane.

  • Method :

    • Substrate : 1H-benzimidazol-2(3H)-one.

    • Alkylating Agent : 2-(Chloromethyl)-1,3-dioxolane (synthesized from ethylene glycol and chloroacetaldehyde).

    • Conditions :

      • Base: K₂CO₃ or NaOH.

      • Solvent: DMF or acetone.

      • Temperature: 60–90°C.

    • Yield : 65–85%.

Example Protocol (Adapted from EP0050298A2) :

  • Dissolve 1H-benzimidazol-2(3H)-one (10 mmol) and 2-(chloromethyl)-1,3-dioxolane (12 mmol) in DMF.

  • Add K₂CO₃ (15 mmol) and heat at 80°C for 6–8 h.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

In Situ Formation of Dioxolane via Cyclization

The dioxolane ring is formed during alkylation using ethylene glycol and a carbonyl compound.

  • Method :

    • Substrate : N-(Chloromethyl)benzimidazolone intermediate.

    • Reagents : Ethylene glycol, p-toluenesulfonic acid (p-TSA).

    • Conditions :

      • Solvent: Toluene.

      • Dean-Stark trap for azeotropic water removal.

      • Temperature: Reflux (110°C).

    • Yield : 70–78%.

Mechanistic Insight :
The reaction involves acid-catalyzed acetal formation between the chloromethyl intermediate and ethylene glycol.

Alternative Pathways

Mitsunobu Reaction

The Mitsunobu reaction enables direct coupling of alcohols to the benzimidazolone nitrogen.

  • Method :

    • Substrate : 1H-benzimidazol-2(3H)-one.

    • Alcohol : (1,3-Dioxolan-2-yl)methanol.

    • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.

    • Conditions : THF, 0°C to room temperature.

    • Yield : ~50–60%.

Reductive Amination

A two-step approach involving imine formation and reduction.

  • Method :

    • Step 1 : Condense benzimidazolone with 1,3-dioxolane-2-carbaldehyde to form an imine.

    • Step 2 : Reduce with NaBH₄ or BH₃·THF.

    • Conditions : Methanol or THF, room temperature.

    • Yield : 55–70%.

Optimization and Challenges

Key Factors Affecting Yield

FactorImpactOptimization Strategy
Base Strength Weak bases (K₂CO₃) favor N-alkylation.Use K₂CO₃ in polar aprotic solvents.
Solvent Polarity DMF enhances nucleophilicity of N-H.Avoid protic solvents.
Temperature Higher temps (80–90°C) improve kinetics.Monitor for side reactions.

Common Side Reactions

  • O-Alkylation : Competing alkylation at the benzimidazolone oxygen.

  • Dioxolane Ring Opening : Acidic conditions may hydrolyze the dioxolane.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
N-Alkylation65–85>90HighModerate
In Situ Cyclization70–7885–90ModerateLow
Mitsunobu Reaction50–60>95LowHigh
Reductive Amination55–7080–90ModerateModerate

Preferred Method : N-Alkylation with pre-formed chloromethyl dioxolane offers the best balance of yield, scalability, and cost.

Q & A

Q. How can the synthesis of 1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one be optimized for improved yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of the benzimidazolone core with a (1,3-dioxolan-2-yl)methyl halide. Key steps include:
  • Reagent Choice : Use K₂CO₃ as a base in acetonitrile under reflux (18 hours) to facilitate nucleophilic substitution (alkylation) .
  • Purification : Employ mass-directed preparative HPLC (>98% purity) .
  • Salt Formation : Conversion to oxalate salts enhances crystallinity and purity, as demonstrated for analogous compounds (60% yield after salt formation) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent per mole of benzimidazolone) and monitor reaction progress via TLC .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns and verify the integrity of the dioxolane ring (e.g., δ 4.11 ppm for dioxolane methylene protons) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) and detect halogenated analogs .
  • Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N percentages) .
  • Melting Point Analysis : Assess purity (e.g., sharp decomposition points around 209–210°C for oxalate salts) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the (1,3-dioxolan-2-yl)methyl group in biological activity?

  • Methodological Answer :
  • Iterative Parallel Synthesis : Generate analogs with varying substituents (e.g., halogenation at positions 4-F, 5-F, 6-F) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replace the dioxolane group with spirocyclic or phenylpiperazine moieties to modulate receptor selectivity (e.g., PLD1 vs. PLD2 inhibition) .
  • Functional Assays : Compare IC₅₀ values in receptor-binding assays (e.g., dopamine D2 or PLD isoforms) to correlate substituent effects with potency .

Q. How can contradictory biological activity data across assay systems be resolved?

  • Methodological Answer :
  • Native vs. Recombinant Receptors : Validate activity on human native receptors (e.g., M1 mAChR) to account for discrepancies between recombinant systems and physiological conditions .
  • Assay Standardization : Use consistent cell lines (e.g., K562 cells for pSTAT5 inhibition studies) and normalize data to internal controls (e.g., risperidone for dopamine antagonism) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies improve aqueous solubility of benzimidazolone derivatives without compromising activity?

  • Methodological Answer :
  • Salt Formation : Convert free bases to oxalate or hydrochloride salts to enhance water solubility .
  • PEGylation : Introduce polyethylene glycol (PEG) chains via alkylation (e.g., dodecyl bromide analogs) while retaining core pharmacophore interactions .
  • Prodrug Design : Incorporate hydrolyzable esters (e.g., acetylated amines) that release the active compound in vivo .

Q. How can isoform-selective inhibitors be developed using this scaffold?

  • Methodological Answer :
  • Scaffold Diversification : Replace the benzimidazolone core with triazaspiro[4,5]decan-4-one to confer PLD2 selectivity (e.g., 10–40-fold IC₅₀ differences) .
  • Halogenation : Introduce 5-Cl or 5-Br substituents to enhance PLD1 inhibition while minimizing PLD2 affinity .
  • Linker Optimization : Use (S)-methyl groups on ethylenediamine linkers to improve isoform discrimination (e.g., dual PLD1/2 inhibitors vs. PLD1-selective analogs) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.